molecular formula C6HClN4O4S B13421234 5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole

5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole

Katalognummer: B13421234
Molekulargewicht: 260.62 g/mol
InChI-Schlüssel: IUYVMXCWTUWOBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole is a chemical compound belonging to the benzothiadiazole family. It is characterized by the presence of a chlorine atom and two nitro groups attached to the benzothiadiazole ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole typically involves the nitration of 5-chloro-2,1,3-benzothiadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Reduction: Formation of 5-chloro-4,6-diamino-2,1,3-benzothiadiazole.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of different derivatives with potential biological activities. The compound’s effects are mediated through its ability to interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,1,3-Benzothiadiazole: The parent compound without the chlorine and nitro groups.

    5-Chloro-2,1,3-benzothiadiazole: Similar structure but lacks the nitro groups.

    4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: Contains bromine atoms instead of chlorine.

Uniqueness

5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6HClN4O4S

Molekulargewicht

260.62 g/mol

IUPAC-Name

5-chloro-4,6-dinitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6HClN4O4S/c7-4-3(10(12)13)1-2-5(9-16-8-2)6(4)11(14)15/h1H

InChI-Schlüssel

IUYVMXCWTUWOBG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C2=NSN=C21)[N+](=O)[O-])Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.